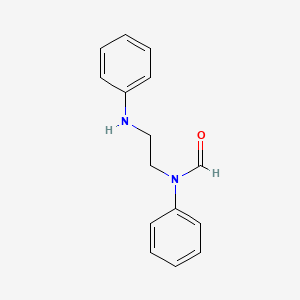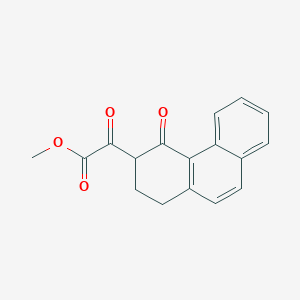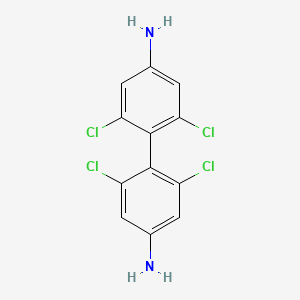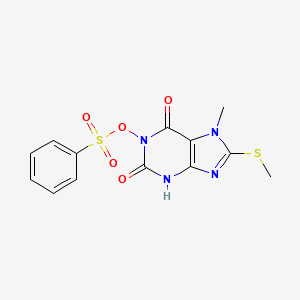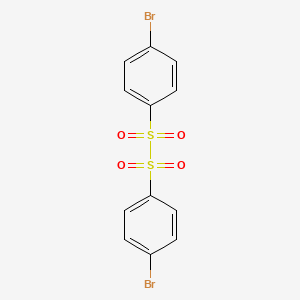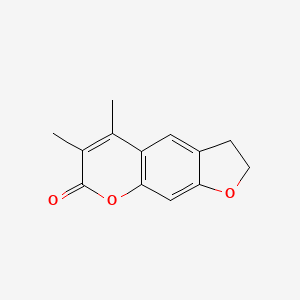
2-(2-Butoxyethoxy)propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Butoxyethoxy)propanol, also known as 1-(2-Butoxyethoxy)-2-propanol, is an organic compound with the molecular formula C9H20O3 and a molecular weight of 176.2533 g/mol . It is a colorless liquid commonly used as a solvent in various industrial applications due to its excellent solubility properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Butoxyethoxy)propanol can be synthesized through the reaction of 2-butoxyethanol with propylene oxide. The reaction typically occurs under basic conditions, using a catalyst such as potassium hydroxide. The process involves the nucleophilic attack of the hydroxyl group of 2-butoxyethanol on the epoxide ring of propylene oxide, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2-Butoxyethoxy)propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols with different chain lengths.
Substitution: It can participate in nucleophilic substitution reactions, where the butoxyethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols with varying chain lengths.
Substitution: Compounds with different functional groups replacing the butoxyethoxy group.
Scientific Research Applications
2-(2-Butoxyethoxy)propanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Butoxyethoxy)propanol involves its ability to interact with various molecular targets and pathways. As a solvent, it can dissolve a wide range of substances, facilitating chemical reactions and processes. Its molecular structure allows it to interact with both polar and non-polar compounds, making it a versatile solvent in different applications .
Comparison with Similar Compounds
Similar Compounds
2-Butoxyethanol: Similar in structure but with a shorter carbon chain.
Diethylene glycol monobutyl ether: Another glycol ether with similar solvency properties.
Uniqueness
2-(2-Butoxyethoxy)propanol is unique due to its balanced hydrophilic and hydrophobic properties, making it an effective solvent for a wide range of substances. Its higher boiling point compared to similar compounds also makes it suitable for applications requiring higher temperatures .
Properties
CAS No. |
39332-55-3 |
|---|---|
Molecular Formula |
C9H20O3 |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-(2-butoxyethoxy)propan-1-ol |
InChI |
InChI=1S/C9H20O3/c1-3-4-5-11-6-7-12-9(2)8-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
XGSQEQCOQAAOHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



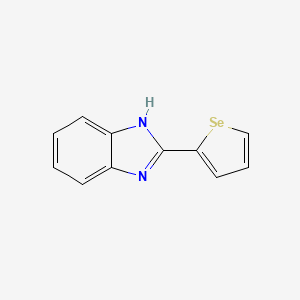

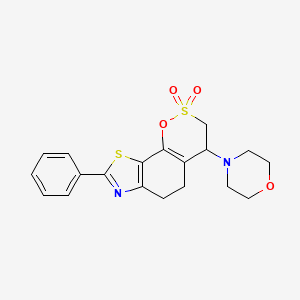
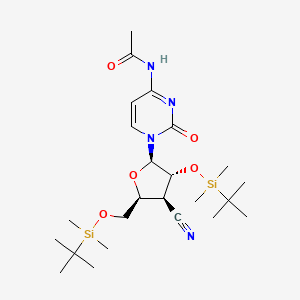
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B12807508.png)
